Azido-PEG2-CH2CO2H

PROTAC linker design bioconjugation logP optimization

Azido-PEG2-CH2CO2H (CAS: 882518-90-3) is a discrete, monodisperse heterobifunctional polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The compound has a molecular formula of C₆H₁₁N₃O₄ and an exact molecular weight of 189.17 g/mol.

Molecular Formula C6H11N3O4
Molecular Weight 189.17 g/mol
Cat. No. B1666424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-CH2CO2H
SynonymsAzido-PEG2-CH2CO2H
Molecular FormulaC6H11N3O4
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC(COCCOCC(=O)O)N=[N+]=[N-]
InChIInChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11)
InChIKeyOCIIYNXOTJRSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG2-CH2CO2H: Technical Specifications and Class Context for Procurement Decisions


Azido-PEG2-CH2CO2H (CAS: 882518-90-3) is a discrete, monodisperse heterobifunctional polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid . The compound has a molecular formula of C₆H₁₁N₃O₄ and an exact molecular weight of 189.17 g/mol . The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne, BCN, or DBCO moieties, yielding a stable triazole linkage [1]. The terminal carboxylic acid readily reacts with primary or secondary amines under standard amide coupling conditions (e.g., EDC, DCC, HATU) to form a stable amide bond .

Why Azido-PEG2-CH2CO2H Cannot Be Interchanged with Longer PEGn Analogs in Precision Conjugation


PEG chain length is a non-negotiable design parameter in bioconjugation and PROTAC linker selection, directly governing spatial separation, aqueous solubility, and hydrophobic character [1]. Substituting Azido-PEG2-CH2CO2H with a longer PEG4 analog alters the LogP value and molecular weight, which can disrupt the delicate balance of linker properties required for optimal ternary complex formation in PROTACs or appropriate pharmacokinetic behavior in ADCs . The PEG2 spacer provides a hydration shell approximately half that of PEG4, yielding measurably lower aqueous solubility—a disadvantage when high solubility is required, but a critical advantage when precise control over hydrophilicity and minimal steric bulk are essential for conjugation efficiency .

Azido-PEG2-CH2CO2H vs. Azido-PEG4-Acetic Acid: Quantitative Differentiation for Evidence-Based Linker Selection


LogP Difference: Azido-PEG2-CH2CO2H Demonstrates Measurably Lower Hydrophobicity vs. PEG4 Analog

Azido-PEG2-CH2CO2H exhibits a calculated LogP (XLogP3) of 0.4, while the longer PEG4 analog Azido-PEG4-acetic acid has a calculated LogP of 0.1 . This 0.3-unit LogP difference reflects the PEG2 compound's higher relative hydrophobicity due to the reduced number of hydrophilic ethylene oxide units. This difference is critical in PROTAC linker selection, where a slightly more hydrophobic linker may be preferred for targets with hydrophobic binding pockets or when minimizing aqueous solubility is desirable for payload retention [1].

PROTAC linker design bioconjugation logP optimization

Purity Specification: Azido-PEG2-CH2CO2H Available at ≥99% Purity vs. ≥95% Standard Grade

InvivoChem supplies Azido-PEG2-CH2CO2H (Catalog No. V12180) at ≥99% purity, exceeding the ≥95% purity standard offered for the same compound by AxisPharm (AP11520) and for the PEG4 analog Azido-PEG4-acetic acid [1]. This 4-percentage-point absolute purity difference corresponds to a potential reduction in total impurities from ≤5% to ≤1%, which is significant for applications requiring high-fidelity conjugation stoichiometry such as PROTAC ternary complex optimization where linker impurities can confound structure-activity relationship (SAR) analysis [2].

PROTAC synthesis click chemistry linker purity

Molecular Weight Reduction: Azido-PEG2-CH2CO2H (189.17 Da) Offers 32% Smaller Size vs. PEG4 Analog

Azido-PEG2-CH2CO2H has an exact molecular weight of 189.17 g/mol, compared to 277.27 g/mol for Azido-PEG4-acetic acid, representing a 32% reduction in linker mass . This mass difference corresponds to two fewer ethylene oxide units (-CH₂CH₂O-) and a reduction in total atom count from 19 heavy atoms (PEG4) to 13 heavy atoms (PEG2) . The smaller hydrodynamic volume of the PEG2 spacer minimizes steric hindrance during conjugation while providing sufficient spatial separation for efficient click chemistry reactivity .

ADC linker PROTAC design molecular weight optimization

PROTAC Patent Utilization: Azido-PEG2-CH2CO2H Explicitly Cited in SMARCA2/4 Degrader Patents

Azido-PEG2-CH2CO2H (as Azido-PEG2-acetic acid) is explicitly referenced in patent literature including US-2021253564-A1 ('Pyridazine Derivatives as SMARCA2/4 Degraders') with priority date April 26, 2018 . This citation establishes the PEG2 linker as a validated component in PROTAC development for epigenetic targets, whereas longer PEG analogs such as PEG4-acetic acid appear in different patent families (e.g., WO-2020113233-A1 for IRAK degraders, WO-2020025108-A1 for general linkers and conjugates) . The specific selection of PEG2 over other PEGn lengths in SMARCA2/4 degrader patents reflects empirical optimization of linker length for this particular target class [1].

PROTAC patent SMARCA2/4 degradation linker validation

Topological Polar Surface Area (TPSA): Azido-PEG2-CH2CO2H (70.1 Ų) Provides 21% Smaller Polar Surface vs. PEG4 Analog

Azido-PEG2-CH2CO2H has a topological polar surface area (TPSA) of 70.1 Ų, compared to 88.6 Ų for Azido-PEG4-acetic acid, representing a 21% reduction in polar surface area . TPSA values below 140 Ų are generally associated with favorable passive membrane permeability in small molecules, and the PEG2 linker's lower TPSA contributes less polar character to PROTAC conjugates than longer PEG analogs [1]. This difference may influence cellular uptake and intracellular distribution of PROTACs where linker polarity modulates overall conjugate physicochemical properties .

membrane permeability drug design PROTAC linker

Storage Stability: Azido-PEG2-CH2CO2H Demonstrates 3-Year Shelf Life at -20°C in Powder Form

InvivoChem specifies that Azido-PEG2-CH2CO2H powder is stable for 3 years when stored at -20°C, and for 2 years at 4°C [1]. In solvent (DMSO master stock), stability is specified as 6 months at -80°C and 1 month at -20°C [2]. These quantified stability windows enable precise inventory planning for multi-year PROTAC discovery campaigns and reduce the frequency of compound reordering and quality control requalification. Comparable long-term stability data for Azido-PEG4-acetic acid is not consistently reported across major vendors, representing a documentation gap for the longer-chain analog .

linker stability inventory management procurement planning

Azido-PEG2-CH2CO2H: Primary Application Scenarios Based on Quantitative Evidence


SMARCA2/4 PROTAC Linker Development

Patent-validated application for SMARCA2/4 bromodomain-targeting PROTACs, as documented in US-2021253564-A1 . The PEG2 spacer's 189.17 Da molecular weight and 70.1 Ų TPSA provide a validated balance of linker length and polarity for this epigenetic target class, where excessive linker hydrophilicity from longer PEG chains may impair ternary complex formation efficiency [1].

High-Fidelity Bioconjugation Requiring Stoichiometric Precision

The ≥99% purity grade available from InvivoChem supports applications where precise 1:1 conjugation stoichiometry is critical, including quantitative activity-based protein profiling (ABPP) probe synthesis, stoichiometry-sensitive ADC payload attachment, and PROTAC SAR studies requiring minimal impurity interference [1].

Membrane-Permeable PROTAC Design

The lower TPSA (70.1 Ų) and higher XLogP3 (0.4) relative to PEG4 analogs [1] make Azido-PEG2-CH2CO2H the preferred choice when minimizing linker contribution to overall conjugate polarity is desired, such as for PROTACs targeting intracellular proteins where membrane permeability is a known limitation .

Multi-Year Degrader Discovery Campaigns

The documented 3-year powder stability at -20°C supports bulk procurement strategies for long-running PROTAC optimization programs, reducing the need for frequent reordering and minimizing lot-to-lot variability that can confound SAR analysis across extended time horizons [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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